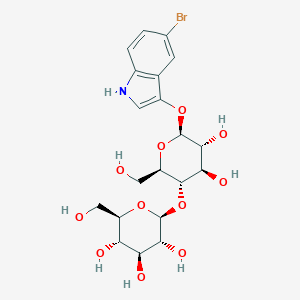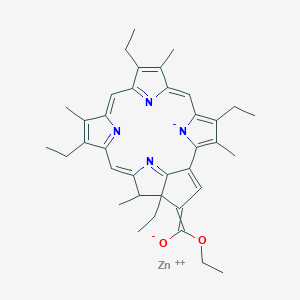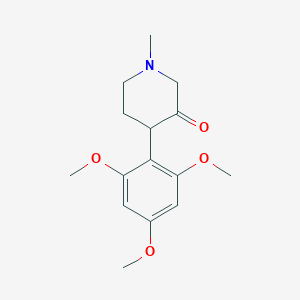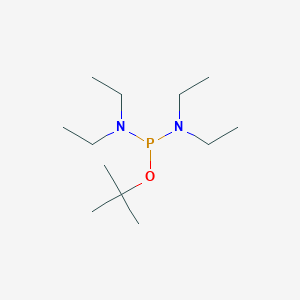
Carbamic acid, (4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-cyanopyridin-3-yl)carbamate is an organic compound with the molecular formula C11H13N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-cyanopyridin-3-yl)carbamate typically involves the reaction of 4-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl (4-cyanopyridin-3-yl)carbamate often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Tert-butyl (4-cyanopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine as the nucleophile can yield a substituted amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学的研究の応用
Tert-butyl (4-cyanopyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of tert-butyl (4-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- Tert-butyl (3-cyanopyridin-4-yl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl (4-ethynylphenyl)carbamate
Uniqueness
Tert-butyl (4-cyanopyridin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its cyanopyridine moiety makes it particularly useful in the synthesis of heterocyclic compounds, and its tert-butyl carbamate group provides stability and protection during chemical reactions .
特性
CAS番号 |
116799-23-6 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
tert-butyl N-(4-cyanopyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-13-5-4-8(9)6-12/h4-5,7H,1-3H3,(H,14,15) |
InChIキー |
FXYUIIRPQMDCPQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#N |
同義語 |
Carbamic acid, (4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





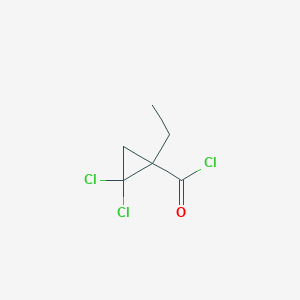


![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
